molecular formula C19H16ClN5OS B2818876 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421478-25-2

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

Cat. No. B2818876
CAS RN: 1421478-25-2
M. Wt: 397.88
InChI Key: VVPFILGDENIRCS-UHFFFAOYSA-N
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Description

The compound contains a 1H-benzo[d][1,2,3]triazol-1-yl group, a 2-chlorophenyl group, and a 4-methylthiazol-5-yl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the aromatic rings. The electron-donating and electron-withdrawing groups could facilitate intramolecular charge transfer .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It is likely to be solid at room temperature and could have varying solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

  • Some novel 3,4,5-trisubstituted 1,2,4-triazole derivatives, including compounds related to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide, have been synthesized and studied for their antimicrobial activity. These compounds displayed significant antimicrobial properties against several bacteria and fungi, highlighting their potential as antimicrobial agents (Yurttaş et al., 2020).

Anticancer Properties

  • A study on the synthesis and anticancer properties of similar compounds revealed that these derivatives showed activity against 60 cancer lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This indicates the potential of these compounds as therapeutic agents in cancer treatment (Ostapiuk et al., 2015).

Biological Activities

  • Research on novel triazole compounds containing thioamide group, which are structurally similar, demonstrated antifungal and plant growth regulating activities. This suggests their utility in agricultural applications as well as in the development of antifungal agents (Fa-qian et al., 2005).

In Silico and In Vitro Studies

  • In a study involving in silico ADME prediction properties and in vitro antibacterial and antifungal activities, related compounds showed good to moderate activity against bacterial and fungal strains. This suggests their potential as effective agents in treating infections (Pandya et al., 2019).

Ultrasound Synthesis and Antibacterial Evaluation

  • A study on the ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, closely related to the compound , showed promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Rezki, 2016).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and disposing of it .

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities exhibited by similar compounds. It could be a subject of future research in medicinal chemistry .

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-12-17(27-19(22-12)13-6-2-3-7-14(13)20)10-21-18(26)11-25-16-9-5-4-8-15(16)23-24-25/h2-9H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPFILGDENIRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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